(R)-(+)-1,2-Bis(diphenylphosphino)propane

Catalog No.
S1897836
CAS No.
67884-32-6
M.F
C27H26P2
M. Wt
412.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1,2-Bis(diphenylphosphino)propane

CAS Number

67884-32-6

Product Name

(R)-(+)-1,2-Bis(diphenylphosphino)propane

IUPAC Name

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane

Molecular Formula

C27H26P2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1

InChI Key

WGOBPPNNYVSJTE-HSZRJFAPSA-N

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

(R)-(+)-1,2-Bis(diphenylphosphino)propane is a chiral bidentate ligand widely used in coordination chemistry and catalysis. Its structure consists of a propane backbone with two diphenylphosphino groups attached to the first and second carbon atoms. This compound is notable for its ability to stabilize metal centers in various coordination complexes, enhancing their catalytic properties. The presence of the chiral centers allows for enantioselective reactions, making it valuable in asymmetric synthesis.

Asymmetric Catalysis

(R)-(+)-1,2-Bis(diphenylphosphino)propane functions as a ligand in asymmetric catalysis, a field focused on generating molecules with a specific handedness. Its chiral backbone and the bulky diphenylphosphine groups create a well-defined environment around the metal center, favoring the formation of one enantiomer over the other in a reaction. This property is crucial in developing drugs and other fine chemicals where chirality often dictates biological activity. Studies have demonstrated the effectiveness of (R)-(+)-1,2-Bis(diphenylphosphino)propane in various asymmetric catalytic transformations, including:

  • Hydrogenation: (R)-(+)-1,2-Bis(diphenylphosphino)propane has been used in conjunction with rhodium or ruthenium catalysts for the enantioselective hydrogenation of alkenes and imines PubChem: .
  • Hydroformylation: The ligand plays a role in the rhodium-catalyzed hydroformylation of olefins, a reaction that introduces an aldehyde functionality with high enantioselectivity ScienceDirect.
  • Allylic substitution: (R)-(+)-1,2-Bis(diphenylphosphino)propane finds application in palladium-catalyzed allylic substitutions, enabling the creation of chiral building blocks for organic synthesis Journal of the American Chemical Society.

  • Coordination with Transition Metals: It forms stable complexes with metals such as rhodium, iridium, and ruthenium, which are crucial for catalyzing various organic transformations, including hydrogenation and carbon-carbon coupling reactions .
  • Catalytic Activity: The ligand is particularly effective in facilitating enantioselective reactions, such as the asymmetric transfer hydrogenation of ketones and imines, where it enhances selectivity towards one enantiomer over another .

The synthesis of (R)-(+)-1,2-bis(diphenylphosphino)propane typically involves the following methods:

  • From (S)-(-)-1,2-Propanediol Di-p-tosylate: This method employs triphenylphosphine to react with (S)-(-)-1,2-propanediol di-p-tosylate under basic conditions to yield the desired compound .
  • Direct Phosphination: Another approach includes the direct phosphination of propane derivatives using diphenylphosphine under controlled conditions to ensure chirality is maintained.

(R)-(+)-1,2-Bis(diphenylphosphino)propane has diverse applications:

  • Catalysis: It is extensively used as a ligand in catalytic processes such as asymmetric hydrogenation and cross-coupling reactions.
  • Material Science: The compound plays a role in synthesizing advanced materials through coordination chemistry.
  • Pharmaceutical Chemistry: Its chiral nature makes it suitable for synthesizing enantiomerically pure pharmaceuticals.

Interaction studies involving (R)-(+)-1,2-bis(diphenylphosphino)propane often focus on its metal complexes. These studies reveal how the ligand affects the electronic properties of the metal center and its reactivity:

  • Metal-Ligand Bonding: Investigations into how different metals interact with the ligand provide insights into optimizing catalytic activity.
  • Reactivity Profiles: Studies assess how variations in the ligand's environment influence reaction pathways and product distributions.

Several compounds share structural similarities with (R)-(+)-1,2-bis(diphenylphosphino)propane but differ in their properties or applications. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(diphenylphosphino)propaneBidentate ligandDifferent backbone structure; used in similar reactions
1,1'-Bis(diphenylphosphino)ferroceneFerrocene derivativeIncorporates ferrocene; enhances electronic properties
1,2-Bis(diphenylphosphino)ethaneBidentate ligandShorter chain; may exhibit different steric effects

(R)-(+)-1,2-bis(diphenylphosphino)propane stands out due to its specific chiral configuration and effectiveness in asymmetric catalysis compared to its analogs. Its unique ability to stabilize various metal centers while maintaining chirality makes it particularly valuable in synthetic organic chemistry.

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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